Benzyl (4-phenylbutanoyl)carbamate
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Overview
Description
Benzyl (4-phenylbutanoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a phenylbutanoyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (4-phenylbutanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-phenylbutanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Benzyl (4-phenylbutanoyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of benzyl (4-phenylbutanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The carbamate group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the phenylbutanoyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Butyl carbamate: Contains a butyl group instead of a benzyl group.
Uniqueness
Benzyl (4-phenylbutanoyl)carbamate is unique due to the presence of both benzyl and phenylbutanoyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, distinguishing it from other carbamate derivatives .
Properties
CAS No. |
197173-15-2 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
benzyl N-(4-phenylbutanoyl)carbamate |
InChI |
InChI=1S/C18H19NO3/c20-17(13-7-12-15-8-3-1-4-9-15)19-18(21)22-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,19,20,21) |
InChI Key |
NUJGOFQEKROAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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